molecular formula C8H18O2 B6168194 5-methylheptane-2,4-diol CAS No. 187873-12-7

5-methylheptane-2,4-diol

Katalognummer B6168194
CAS-Nummer: 187873-12-7
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: FNWJZNQLNMUDGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methylheptane-2,4-diol, also known as 5-MeHPD, is a synthetically produced molecule that has been gaining attention in the scientific community due to its potential applications in various areas of research. 5-MeHPD is a carbohydrate-like molecule that is composed of five carbon atoms, seven hydrogen atoms, and two oxygen atoms. It is categorized as an acyclic diol, meaning that it contains two hydroxyl (-OH) groups that can form hydrogen bonds with other molecules. 5-MeHPD is a colorless liquid at room temperature and is soluble in both water and organic solvents. Its chemical formula is C5H12O2.

Wissenschaftliche Forschungsanwendungen

5-methylheptane-2,4-diol has been studied extensively in the scientific community due to its potential applications in various areas of research. One of the most notable applications of this compound is its use as a structural component in the synthesis of chiral compounds. Chiral compounds have the ability to interact with other molecules in a specific manner, and this compound can be used to construct chiral molecules with desired properties. This compound has also been used as a substrate in the synthesis of polymers, and has been studied as a potential component of biofuels.

Wirkmechanismus

The mechanism of action of 5-methylheptane-2,4-diol is not yet fully understood, however, it is believed that the molecule’s ability to interact with other molecules is due to its ability to form hydrogen bonds with them. Hydrogen bonds are weak interactions between molecules that are formed when hydrogen atoms in one molecule are attracted to the electrons of another molecule. This compound is able to form these bonds due to its two hydroxyl (-OH) groups, which can interact with other molecules to form hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical and physiological processes. For example, this compound has been shown to inhibit the growth of certain bacteria, and has also been shown to have an anti-inflammatory effect. Additionally, this compound has been shown to have an anti-cancer effect, and has been studied as a potential treatment for certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

5-methylheptane-2,4-diol has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is soluble in both water and organic solvents, making it easy to work with in a variety of laboratory settings. However, one of the main limitations of this compound is that it is not very stable and can easily degrade over time. Additionally, this compound is not very soluble in certain solvents, making it difficult to work with in certain laboratory experiments.

Zukünftige Richtungen

Given the potential applications of 5-methylheptane-2,4-diol, there are a variety of future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of this compound in order to better understand its potential therapeutic applications. Additionally, further research could be done to explore the potential use of this compound in the synthesis of polymers and biofuels. Additionally, further research could be done to explore the potential use of this compound as a structural component in the synthesis of chiral compounds. Finally, further research could be done to explore the potential use of this compound as a substrate in the synthesis of other molecules.

Synthesemethoden

5-methylheptane-2,4-diol can be synthesized in a laboratory setting using a variety of methods. The most common method involves reacting dimethyloxalate with 1-methylheptane in the presence of a base catalyst. This reaction is known as the oxalic acid esterification reaction. The reaction takes place in a closed system, and the resulting product is then purified via distillation. Other methods of synthesis include the reaction of 1-methylheptane with a Grignard reagent, or the reaction of aldehyde with 1-methylheptane.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 5-methylheptane-2,4-diol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-1-pentene", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2-methyl-1-pentene is reacted with sodium borohydride in the presence of sulfuric acid to yield 2-methylpentane-2-ol.", "Step 2: 2-methylpentane-2-ol is oxidized with hydrogen peroxide in the presence of sulfuric acid to yield 2-methylpentane-2,4-diol.", "Step 3: 2-methylpentane-2,4-diol is dehydrated with sodium hydroxide in water to yield 5-methylheptane-2,4-diol." ] }

CAS-Nummer

187873-12-7

Molekularformel

C8H18O2

Molekulargewicht

146.23 g/mol

IUPAC-Name

5-methylheptane-2,4-diol

InChI

InChI=1S/C8H18O2/c1-4-6(2)8(10)5-7(3)9/h6-10H,4-5H2,1-3H3

InChI-Schlüssel

FNWJZNQLNMUDGE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(CC(C)O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.